molecular formula C15H23BrO2 B14321876 1-Bromo-4-(dibutoxymethyl)benzene CAS No. 103517-17-5

1-Bromo-4-(dibutoxymethyl)benzene

Cat. No.: B14321876
CAS No.: 103517-17-5
M. Wt: 315.25 g/mol
InChI Key: BJQKGKDDRFJECJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(dibutoxymethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a dibutoxymethyl group. This compound is part of the broader class of bromobenzenes, which are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The subsequent introduction of the dibutoxymethyl group can be achieved through a reaction with dibutoxymethanol under acidic conditions.

Industrial Production Methods: Industrial production of 1-Bromo-4-(dibutoxymethyl)benzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dibutoxymethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products:

    Substitution: Formation of phenols, amines, or other substituted benzenes.

    Oxidation: Formation of benzoic acids or quinones.

    Reduction: Formation of hydrocarbons or partially reduced intermediates.

Scientific Research Applications

1-Bromo-4-(dibutoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dibutoxymethyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack . This results in the formation of intermediates that can undergo further reactions, leading to the desired products.

Comparison with Similar Compounds

  • 1-Bromo-4-(dimethoxymethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-2,4-dimethoxybenzene

Comparison: 1-Bromo-4-(dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the dibutoxymethyl group provides steric hindrance and electron-donating effects that influence the compound’s reactivity in substitution and coupling reactions .

Properties

CAS No.

103517-17-5

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

1-bromo-4-(dibutoxymethyl)benzene

InChI

InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

BJQKGKDDRFJECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=C(C=C1)Br)OCCCC

Origin of Product

United States

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